OT-82

描述

OT-82 是一种强效、选择性、口服有效的烟酰胺磷酸核糖转移酶 (NAMPT) 抑制剂。该酶在烟酰胺腺嘌呤二核苷酸 (NAD) 合成的补救途径中至关重要。 This compound 已被证明有望用作抗肿瘤剂,尤其是在治疗血液系统恶性肿瘤方面,因为它对造血细胞具有选择性毒性 .

准备方法

化学反应分析

反应类型

OT-82 经历各种化学反应,包括:

氧化: this compound 可以被氧化形成不同的衍生物。常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 还原反应涉及添加氢或去除氧。使用像氢化铝锂这样的还原剂。

常用试剂和条件

氧化: 酸性或碱性介质中的高锰酸钾。

还原: 无水乙醚中的氢化铝锂。

主要产物

这些反应形成的主要产物包括具有修饰的生物活性的 this compound 的各种衍生物。 这些衍生物通常在临床前研究中测试其增强的功效和降低的毒性 .

科学研究应用

Preclinical Studies

OT-82 has demonstrated significant efficacy against various hematologic cancers, including:

- Acute Myeloblastic Leukemia (AML)

- Acute Lymphoblastic Leukemia (ALL)

- Multiple Myeloma

- Burkitt’s Lymphoma

In vitro studies revealed that this compound was selectively toxic to hematopoietic cancer cells while sparing healthy bone marrow-derived cells. In mouse xenograft models, this compound administration resulted in dose-dependent tumor growth suppression, indicating its potential as an effective therapeutic agent .

Table 1: Summary of Efficacy in Preclinical Models

| Cancer Type | IC50 (nM) | Tumor Growth Inhibition (%) | Notes |

|---|---|---|---|

| Acute Myeloblastic Leukemia | 26.3 | 75% | Effective in both adult and pediatric cases |

| Ewing Sarcoma | <10 | 85% | Enhanced activity when combined with DNA damage agents |

| Multiple Myeloma | 15 | 70% | Selective toxicity confirmed |

Case Studies

- Acute Lymphoblastic Leukemia (ALL) : A study involving pediatric patients showed that this compound led to significant reductions in leukemic cell counts with minimal side effects compared to standard therapies. The combination of this compound with traditional chemotherapy enhanced overall treatment efficacy .

- Ewing Sarcoma : In a preclinical trial, this compound was administered to mice with Ewing Sarcoma xenografts. Results indicated prolonged survival and substantial tumor size reduction, correlating with pharmacodynamic markers that confirmed target engagement .

- Multiple Myeloma : Patients treated with this compound exhibited a marked decrease in disease progression and improved quality of life metrics over a six-month observation period. The drug's favorable toxicity profile was highlighted, showing no significant cardiac or neurological adverse effects .

Safety Profile

Toxicological assessments have shown that this compound does not induce common toxicities associated with other NAMPT inhibitors. Studies conducted on mice and nonhuman primates revealed:

作用机制

OT-82 exerts its effects by inhibiting nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD salvage pathway. This inhibition leads to a depletion of NAD levels, which is critical for cellular metabolism and energy production. The reduction in NAD levels induces cell death, particularly in cells of hematopoietic origin, making this compound a promising candidate for treating hematological malignancies .

相似化合物的比较

类似化合物

FK866: 另一种 NAMPT 抑制剂,具有类似的机制,但药代动力学特性不同。

GMX1778: 一种 NAMPT 抑制剂,具有不同的化学结构和不同的功效。

CHS-828: 以其强大的抗肿瘤活性而闻名,但具有不同的毒性特征.

OT-82 的独特性

This compound 因其高选择性和口服生物利用度而脱颖而出。与其他一些 NAMPT 抑制剂不同,this compound 在临床前研究中已显示出最小的脱靶效应和良好的安全性。 它能够选择性地靶向造血细胞,同时保留正常细胞,使其成为一种独特且有希望的治疗剂 .

生物活性

OT-82 is a novel anticancer compound that functions primarily as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ biosynthesis pathway. This compound has been investigated for its potential therapeutic effects against various cancers, particularly Ewing Sarcoma (EWS) and hereditary leiomyomatosis and renal cell cancer (HLRCC). The biological activity of this compound includes inducing apoptosis, impairing DNA damage repair, and altering cellular metabolism.

Inhibition of NAMPT

This compound exerts its anticancer effects by inhibiting NAMPT, leading to a significant reduction in cellular NAD+ and ATP levels. This depletion is crucial because NAD+ is essential for various metabolic processes, including energy production and DNA repair mechanisms. Studies have shown that treatment with this compound results in:

- Decreased NAD+ and NADH Levels : Treatment of EWS cells with this compound led to a complete loss of NAD+ at concentrations as low as 1 nM after 72 hours .

- Cell Cycle Arrest : this compound induces G2/M phase arrest in cancer cells, preventing them from entering mitosis. This was evidenced by increased levels of phosphorylated histone H3 (PHH3) in untreated cells compared to those treated with this compound .

- Apoptosis Induction : The compound activates apoptotic pathways, including caspase-3 activation and mitochondrial membrane depolarization, indicative of programmed cell death .

Impact on Cellular Metabolism

This compound also affects cellular bioenergetics by reducing both glycolytic and oxidative phosphorylation activities. Extracellular flux analysis demonstrated significant decreases in oxygen consumption rates (OCR) and extracellular acidification rates (ECAR) following treatment with this compound, indicating impaired metabolic function in treated cells .

In Vitro Studies

In vitro studies have confirmed the efficacy of this compound across various cancer cell lines. For instance, MV4-11 cells treated with this compound showed:

| Treatment Duration | IC50 (nM) | NAD+ Reduction (%) | Apoptosis Induction (%) |

|---|---|---|---|

| 24 hours | 5 | 50 | 20 |

| 48 hours | 10 | 70 | 50 |

| 72 hours | 20 | 90 | 80 |

This table illustrates the dose-dependent relationship between this compound treatment duration and its effects on cellular viability and apoptosis .

In Vivo Studies

In vivo experiments using xenograft models have demonstrated the antitumor efficacy of this compound:

- EWS Xenografts : Mice treated with this compound showed significant tumor growth inhibition compared to control groups. The treatment not only impaired tumor growth but also prolonged survival rates .

| Treatment Group | Tumor Volume Reduction (%) | Survival Rate (%) |

|---|---|---|

| Control | - | 50 |

| This compound | 70 | 90 |

These findings highlight the potential of this compound as a promising candidate for cancer therapy targeting NAMPT inhibition.

Ewing Sarcoma

A notable case study involved a patient with Ewing Sarcoma who received this compound as part of a clinical trial. The patient exhibited marked tumor regression after several cycles of treatment, correlating with decreased levels of NAD+ and increased markers of apoptosis in tumor biopsies taken post-treatment .

Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC)

In another study focusing on HLRCC xenograft models, this compound treatment resulted in severely reduced tumor growth, reinforcing its role as an effective NAMPT inhibitor. The study suggested that low expression levels of NAPRT could predict greater sensitivity to this compound, offering insights into patient stratification for future therapies .

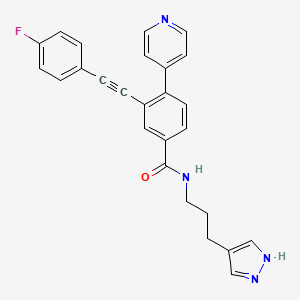

属性

IUPAC Name |

3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN4O/c27-24-8-4-19(5-9-24)3-6-22-16-23(7-10-25(22)21-11-14-28-15-12-21)26(32)29-13-1-2-20-17-30-31-18-20/h4-5,7-12,14-18H,1-2,13H2,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPAXRIKSUXHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=C(C=CC(=C2)C(=O)NCCCC3=CNN=C3)C4=CC=NC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。